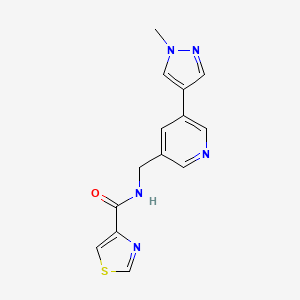

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 5-position and a thiazole-4-carboxamide group at the 3-methyl position. This structure combines aromatic nitrogen-containing rings (pyridine, pyrazole, and thiazole), which are common in bioactive molecules targeting enzymes or receptors such as kinases .

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-7-12(6-18-19)11-2-10(3-15-5-11)4-16-14(20)13-8-21-9-17-13/h2-3,5-9H,4H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDKKMYQGICAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

Attachment of the Pyridine Ring: The pyrazole ring is then functionalized to introduce the pyridine moiety through coupling reactions.

Formation of the Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the pyrazole-pyridine intermediate.

Final Coupling and Carboxamide Formation: The final step involves coupling the thiazole intermediate with a carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of pyridine-pyrazole-thiazole hybrids. Key analogs include:

Key Observations :

- Substituent Impact: The target compound’s thiazole-4-carboxamide group distinguishes it from ’s thiazol-2-yl benzamides, which exhibit varied bioactivity depending on substituents (e.g., morpholinomethyl in 4d enhances polarity, while dichlorobenzamide may improve target binding) .

- Heterocyclic Variations: ’s thiophene-thiazole hybrid (vs.

Physicochemical Properties

- Melting Points : Analogs in and show melting points ranging from 123°C to 183°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with this range .

- Solubility : Piperazine or morpholine substituents (e.g., 4e) improve aqueous solubility compared to the target’s methylpyrazole group .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.38 g/mol

Research indicates that compounds containing the pyrazole and thiazole moieties exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanism often involves the inhibition of specific enzymes or pathways related to disease processes.

1. Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a study reported that similar compounds inhibited cell proliferation in various cancer cell lines, such as HeLa (cervical cancer) and HepG2 (liver cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. It has been noted for its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells . This suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

While some pyrazole derivatives have demonstrated antimicrobial properties, specific studies on this compound have not conclusively established its efficacy against bacterial or fungal strains .

Case Study 1: Anticancer Evaluation

In a comparative study, this compound was tested against various cancer cell lines. The results indicated significant antiproliferative effects compared to control groups, supporting its development as a potential chemotherapeutic agent.

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 54.25 | 10 |

| HepG2 | 38.44 | 15 |

| Normal Fibroblasts | 80.06 | Not Applicable |

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the compound's anti-inflammatory properties revealed that it effectively reduced TNF-alpha levels in vitro. The findings suggest that it could be beneficial in managing conditions characterized by chronic inflammation.

| Treatment Condition | TNF-alpha Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| Compound Treatment | 150 | 300 |

| Control | 300 | - |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency while reducing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.